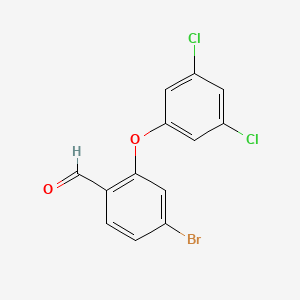

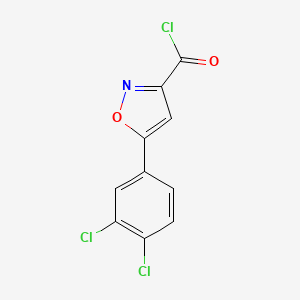

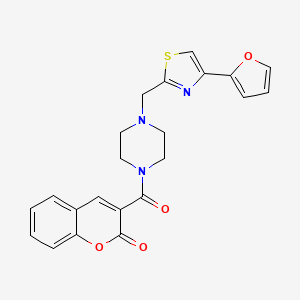

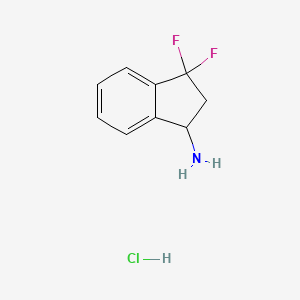

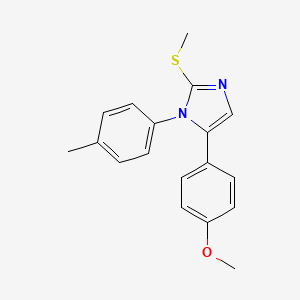

![molecular formula C20H14FN3O B2788243 N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide CAS No. 946268-37-7](/img/structure/B2788243.png)

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide is a phenazine derivative known for its strong antagonistic properties against fungal phytopathogens.

Wirkmechanismus

Target of Action

Phenazines, including N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, are known to exhibit a diverse range of biological properties . They are primarily produced by bacteria, especially pseudomonads . Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .

Mode of Action

Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression . They contribute to biofilm formation and architecture, and enhance bacterial survival .

Biochemical Pathways

Phenazines are involved in various metabolic pathways. For instance, they are known to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . They also play a role in the metabolism of purine, arachidonic acid, and phenylpropanoid biosynthesis .

Pharmacokinetics

Phenazines are known to be used in many diverse applications, including as electron acceptors and donors, as components of fuel cells, as environmental sensors and biosensors, and as central components of antitumor compounds .

Result of Action

Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . In plants, phenazines may influence growth and elicit induced systemic resistance . Synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .

Action Environment

The action of phenazines can be influenced by environmental factors. For instance, the carrier systems formed by micellar copolymers type Pluronic® have demonstrated effectiveness in incorporating several photosensitizing compounds, ensuring its monomeric form for photodynamic therapy applications . Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .

Biochemische Analyse

Biochemical Properties

Phenazines, including N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival

Cellular Effects

Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They may influence growth and elicit induced systemic resistance in plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of bacterial strains such as Pseudomonas chlororaphis. By manipulating the genetic pathways involved in phenazine biosynthesis, researchers have been able to enhance the yield of phenazine-1-carboxamide, making it a viable option for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different phenazine derivatives.

Reduction: Reduction reactions can modify the phenazine ring, leading to the formation of reduced phenazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of other phenazine derivatives.

Biology: Exhibits strong antifungal and antibacterial properties, making it useful in studying microbial interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenazine-1-carboxamide: A closely related compound with similar antifungal properties.

Phenazine-1-carboxylic acid: Another phenazine derivative with strong antimicrobial activity.

N-(naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties against Rhizoctonia solani

Uniqueness

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide stands out due to the presence of the fluorobenzyl group, which enhances its stability and biological activity compared to other phenazine derivatives. This unique structural feature makes it a promising candidate for various applications in agriculture and medicine .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-14-10-8-13(9-11-14)12-22-20(25)15-4-3-7-18-19(15)24-17-6-2-1-5-16(17)23-18/h1-11H,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGORBKHJISIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B2788165.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2788166.png)

![(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2788170.png)

![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)

![2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2788174.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)